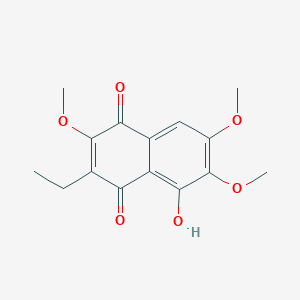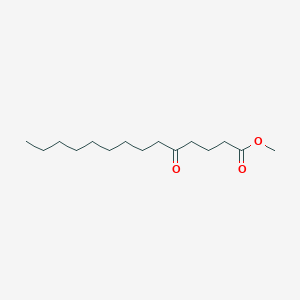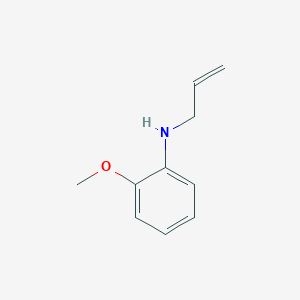
Allyl-(2-methoxy-phenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl-(2-methoxy-phenyl)-amine (AMPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPA is a derivative of aniline, which is a common organic compound used in the production of dyes, pharmaceuticals, and other industrial products. The unique chemical structure of AMPA makes it a valuable tool for researchers to study the mechanisms of action and physiological effects of this compound.
Mechanism of Action
The mechanism of action of Allyl-(2-methoxy-phenyl)-amine is not fully understood, but it is believed to interact with various cellular receptors and enzymes. This compound has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, protein synthesis, and apoptosis. Additionally, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. In animal studies, this compound has been shown to reduce the production of inflammatory mediators and decrease pain sensitivity. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
Allyl-(2-methoxy-phenyl)-amine has several advantages as a research tool, including its unique chemical structure, which allows for the study of specific cellular processes and interactions. Additionally, this compound has been shown to have low toxicity and minimal side effects in animal studies. However, the synthesis of this compound can be challenging and requires specialized equipment and expertise. Additionally, the high cost of this compound may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of Allyl-(2-methoxy-phenyl)-amine, including the development of novel drug candidates for the treatment of various diseases. Additionally, the use of this compound as a building block for the synthesis of novel materials with unique properties is an exciting area of research. Further studies are needed to fully understand the mechanisms of action and physiological effects of this compound and to optimize its synthesis and applications.
Synthesis Methods
The synthesis of Allyl-(2-methoxy-phenyl)-amine can be achieved through a multi-step process that involves the reaction of aniline with allyl bromide and para-methoxyphenyl magnesium bromide. The resulting product is then purified using various techniques, including recrystallization and column chromatography. The synthesis of this compound requires a high level of expertise and specialized equipment, making it a challenging compound to produce in large quantities.
Scientific Research Applications
Allyl-(2-methoxy-phenyl)-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In neuroscience, this compound has been used as a tool to study the mechanisms of action of neurotransmitters, such as dopamine and serotonin. In materials science, this compound has been explored for its potential as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
15258-47-6 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methoxy-N-prop-2-enylaniline |
InChI |
InChI=1S/C10H13NO/c1-3-8-11-9-6-4-5-7-10(9)12-2/h3-7,11H,1,8H2,2H3 |
InChI Key |
WOLSRQSRNULXLK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NCC=C |
Canonical SMILES |
COC1=CC=CC=C1NCC=C |
synonyms |
ALLYL-(2-METHOXY-PHENYL)-AMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



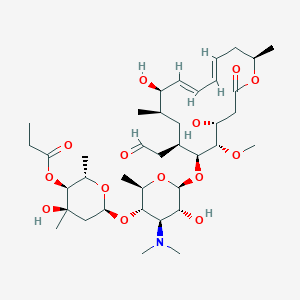
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)

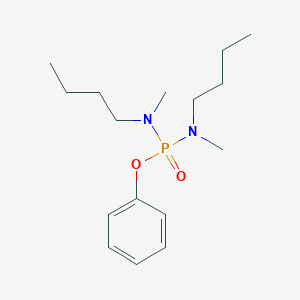
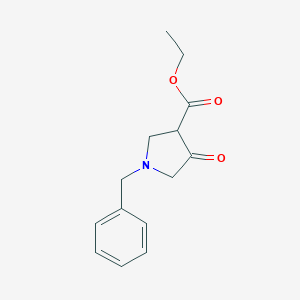
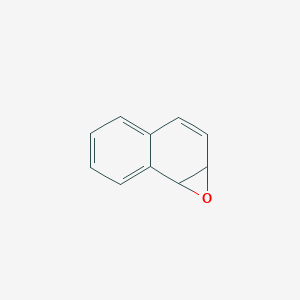
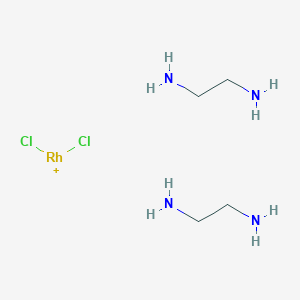
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
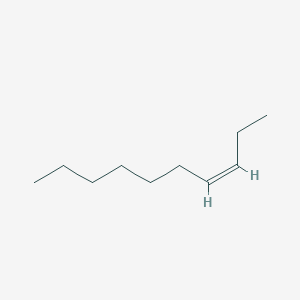
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
